2-Fluoro-3-methoxy-4-nitroaniline
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Overview
Description
2-Fluoro-3-methoxy-4-nitroaniline is a compound with a benzene ring. It has a fluorine atom attached, a methoxy group, and a nitro group . It is used in the synthesis of dyes, pigments, and other chemical compounds .
Synthesis Analysis
The synthesis of this compound involves various reactions. The nitro group can be laterally reduced to amine for further reactions . It can also undergo various types of reactions, including substitution and reduction .Molecular Structure Analysis
The molecular formula of this compound is C7H7FN2O3, and its molecular weight is 186.14 g/mol . Its structure consists of a benzene ring with a fluorine atom, a methoxy group, and a nitro group .Chemical Reactions Analysis
This compound exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical and Chemical Properties Analysis
This compound is a solid compound. It is sparingly soluble in water but dissolves well in organic solvents .Scientific Research Applications
Dye Synthesis and Derivatives
The compound 4-Fluoro-3-nitroaniline, closely related to 2-Fluoro-3-methoxy-4-nitroaniline, has been identified as a crucial intermediate in the production of novel dyes. Its derivatives exhibit a wide range of applications in pharmaceuticals, insecticides, and further dye manufacturing. The synthesis and applications of these derivatives highlight their importance in the chemical industry for producing compounds with specific characteristics and functionalities (Bil, 2007).
Material Functionalization
Research on silica particles functionalized with chromophores and amino groups demonstrates the innovative application of fluoroaromatic compounds, including fluoronitro-substituted aromatic compounds. These studies involve nucleophilic aromatic substitution reactions to equip silica particles with primary amino and various chromophoric groups, showcasing a method to introduce functional groups onto material surfaces, thus enhancing their properties for specific applications (Roth et al., 2006).
Detection and Sensing Technologies
The development of molecularly imprinted fluorescent sensors for detecting nitroaromatic compounds in water highlights another significant application. These sensors offer high sensitivity and selectivity for nitroaromatics like 4-nitroaniline, demonstrating the potential for environmental monitoring and the detection of pollutants. This research points towards the growing importance of this compound derivatives in creating sensitive detection systems for environmental safety and compliance (Xie et al., 2020).
Biochemical Interactions
The interaction of nitroaniline isomers with proteins such as bovine serum albumin (BSA) has been explored to understand the binding efficiency and toxicological implications of these compounds. Such studies are crucial for assessing the bioavailability and potential health impacts of nitroaromatic compounds, including this compound and its derivatives. These interactions help in evaluating the environmental and biological safety of these compounds (Xiang et al., 2007).
Safety and Hazards
Future Directions
2-Fluoro-3-methoxy-4-nitroaniline serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). It has potential applications in the synthesis of dyes, pigments, and other chemical compounds . It was also used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic color center-tailored carbon nanotubes .
Mechanism of Action
Target of Action
2-Fluoro-3-methoxy-4-nitroaniline is a versatile compound that plays a crucial role in the synthesis of various pharmaceuticals . It serves as a key intermediate compound in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase . This kinase is a primary target of this compound, and it plays a significant role in the development of various cancers .
Mode of Action
The mode of action of this compound involves several chemical reactions. It undergoes a nitration reaction, followed by a conversion from the nitro group to an amine . These reactions allow this compound to interact with its targets, resulting in the inhibition of the BRAFV600E kinase .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of pharmaceuticals . By inhibiting the BRAFV600E kinase, this compound affects the downstream effects of this kinase, which plays a crucial role in cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of compounds similar to this compound suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an inhibitor of the BRAFV600E kinase . By inhibiting this kinase, this compound can potentially slow down or stop the growth of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is crucial to work with this compound in well-ventilated areas and wear appropriate personal protective equipment to avoid potential hazards . Furthermore, the compound should be stored in a dark place at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 2-Fluoro-3-methoxy-4-nitroaniline, are important nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Cellular Effects
It is known that nitro compounds can have harmful effects on the respiratory system, liver, and kidneys .
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Temporal Effects in Laboratory Settings
It is known that nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R .
Dosage Effects in Animal Models
It is known that the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours .
Metabolic Pathways
It is known that nitro compounds can undergo in vivo metabolism into 4-nitrophenol, which has potential hepatotoxicity and can affect the immune system .
Transport and Distribution
It is known that nitro compounds have lower volatility than ketones of about the same molecular weight .
Subcellular Localization
It is known that nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
Properties
IUPAC Name |
2-fluoro-3-methoxy-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGPUEVNFWRPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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